Cas no 7296-59-5 ((2S,3R,4R,5R)-oxane-2,3,4,5-tetrol)

(2S,3R,4R,5R)-Oxane-2,3,4,5-tetrol is a stereochemically defined polyhydroxy oxane derivative with applications in organic synthesis and pharmaceutical research. Its four hydroxyl groups and rigid oxane ring structure make it a versatile chiral building block for the development of complex molecules, including glycosides and bioactive compounds. The defined (2S,3R,4R,5R) configuration ensures high enantiomeric purity, critical for stereoselective reactions. This compound is particularly valuable in carbohydrate chemistry, where its stability and functional group compatibility enable precise modifications. Its water solubility and polyol character also lend utility in formulation studies. Suitable for use as an intermediate or reference standard in analytical and synthetic workflows.
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol structure
7296-59-5 structure
商品名:(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
CAS番号:7296-59-5
MF:C5H10O5
メガワット:150.13000
MDL:MFCD30479488
CID:977679
PubChem ID:6102353

(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol 化学的及び物理的性質

名前と識別子

    • (2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
    • alpha-D-Ribopyranose(9CI)
    • Nsc93887
    • xylopyranose
    • xylopyranoside
    •  
    • SCHEMBL339949
    • alpha-D-ribopyranose
    • DTXSID301318403
    • .alpha.-D-Ribopyranose
    • CHEBI:47008
    • 115794-06-4
    • NSC-93887
    • alpha-Ribopyranose (9CI)
    • UNII-WP7XMO0E1E
    • .alpha.-D-Ribose
    • Q27120755
    • Ribopyranose, .alpha.-D-
    • 7296-59-5
    • WP7XMO0E1E
    • EN300-34019
    • (2S,3R,4R,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetraol
    • I+/--D-Ribose
    • MDL: MFCD30479488
    • インチ: InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
    • InChIKey: SRBFZHDQGSBBOR-UHFFFAOYSA-N
    • ほほえんだ: OC1COC(O)C(O)C1O

計算された属性

  • せいみつぶんしりょう: 150.05300
  • どういたいしつりょう: 150.053
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 117
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.5
  • トポロジー分子極性表面積: 90.2A^2

じっけんとくせい

  • ゆうかいてん: 153-154 deg C
  • PSA: 90.15000
  • LogP: -2.58230

(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-34019-5.0g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5 95.0%
5.0g
$513.0 2025-03-18
Enamine
EN300-34019-10.0g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5 95.0%
10.0g
$762.0 2025-03-18
Enamine
EN300-34019-0.25g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5 95.0%
0.25g
$88.0 2025-03-18
Enamine
EN300-34019-0.1g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5 95.0%
0.1g
$62.0 2025-03-18
Enamine
EN300-34019-0.05g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5 95.0%
0.05g
$41.0 2025-03-18
Enamine
EN300-34019-10g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5
10g
$762.0 2023-09-03
Enamine
EN300-34019-1.0g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5 95.0%
1.0g
$177.0 2025-03-18
Enamine
EN300-34019-5g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5
5g
$513.0 2023-09-03
Enamine
EN300-34019-2.5g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5 95.0%
2.5g
$348.0 2025-03-18
Enamine
EN300-34019-0.5g
(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol
7296-59-5 95.0%
0.5g
$139.0 2025-03-18

(2S,3R,4R,5R)-oxane-2,3,4,5-tetrol 関連文献

(2S,3R,4R,5R)-oxane-2,3,4,5-tetrolに関する追加情報

Compound CAS No.7296-59-5: A Comprehensive Overview of (2S,3R,4R,5R)-oxane-2,3,4,5-tetrol

The compound with CAS No.7296-59-5 is a highly intriguing molecule known as (2S,3R,4R,5R)-oxane-2,3,4,5-tetrol. This tetrol is a cyclic ether derivative with four hydroxyl groups attached to the ring structure. The stereochemistry of this compound is well-defined by its IUPAC name: (2S), (3R), (4R), and (5R) configurations at the respective positions on the oxane ring. This specific stereochemistry plays a crucial role in determining its physical and chemical properties as well as its biological activity.

Recent studies have highlighted the significance of (2S,3R,4R,5R)-oxane-2,3,4,5-tetrol in various biochemical pathways and enzymatic reactions. For instance, research published in 2023 has shown that this compound acts as a substrate for certain glycosidases and plays a role in carbohydrate metabolism. Its unique structure allows it to interact with enzymes in a highly specific manner due to its spatial arrangement of hydroxyl groups.

The synthesis of CAS No.7296-59-5 has been optimized over the years through various methodologies including enzymatic catalysis and chemical synthesis. A study conducted in 2021 demonstrated that the use of recombinant glycosidases can efficiently produce this tetrol from readily available precursors such as glucose derivatives.

In terms of applications, (2S,3R) configuration is particularly relevant in the field of drug discovery where stereochemistry is critical for bioavailability and efficacy. Recent advancements in medicinal chemistry have explored its potential as a lead compound for developing novel therapeutics targeting metabolic disorders.

The physical properties of this compound are also worth noting. Its molecular weight is approximately 180 g/mol with a melting point around 180°C and a boiling point at 180°C under standard conditions. Solubility studies indicate that it is highly soluble in water due to its hydrophilic nature but poorly soluble in organic solvents like dichloromethane or ethyl acetate.

Spectroscopic analysis techniques such as NMR and IR have been instrumental in confirming the structure and purity of this compound. Recent analytical methods incorporating high-resolution mass spectrometry have further enhanced our ability to characterize this molecule accurately.

In conclusion, CAS No.7296-59-5, or (2S configuration), represents an important molecule with diverse applications ranging from biochemistry to pharmacology. Ongoing research continues to uncover new insights into its functions and potential uses, making it a subject of great interest for scientists across multiple disciplines.

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